molecular formula C17H21N3O5 B6559611 8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-85-7

8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6559611
CAS No.: 1021261-85-7
M. Wt: 347.4 g/mol
InChI Key: PIULNDYYEUUEPK-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It likely belongs to the class of compounds known as spirohydantoins . Spirohydantoins are a class of compounds that have been increasingly important, with various applications across chemical and pharmaceutical industries .

Future Directions

The future directions for research on such compounds would likely depend on their potential applications. For example, spirotetramat has prominent applications and market prospects due to its high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety .

Biochemical Analysis

Biochemical Properties

8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF PHD). This enzyme is crucial in the regulation of the hypoxia response pathway. By inhibiting HIF PHD, this compound stabilizes hypoxia-inducible factors (HIFs), leading to increased expression of genes involved in angiogenesis, erythropoiesis, and metabolism . Additionally, this compound has been shown to interact with delta opioid receptors, exhibiting selective agonist activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by stabilizing HIFs, which in turn affects gene expression related to oxygen homeostasis. This compound has been observed to modulate cellular metabolism, promoting glycolysis and reducing oxidative phosphorylation under hypoxic conditions . Furthermore, its interaction with delta opioid receptors can lead to analgesic effects, making it a potential candidate for pain management .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of HIF PHD. This inhibition prevents the hydroxylation of HIFs, allowing them to escape degradation and accumulate in the cell nucleus. Once stabilized, HIFs bind to hypoxia-responsive elements in the DNA, activating the transcription of target genes . Additionally, the compound’s agonist activity at delta opioid receptors involves binding to the orthosteric site, leading to receptor activation and downstream signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown sustained effects on cellular function, particularly in maintaining hypoxia-induced gene expression and metabolic adaptation . These findings suggest that the compound can provide prolonged therapeutic benefits in relevant applications.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively stabilizes HIFs and modulates gene expression without significant adverse effects . Higher doses have been associated with potential toxicity, including liver and kidney damage . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to hypoxia response. It interacts with enzymes such as HIF PHD, influencing the metabolic flux towards glycolysis and away from oxidative phosphorylation . This shift in metabolism is crucial for cells to adapt to low oxygen conditions and maintain energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . This distribution pattern is essential for its therapeutic effects, ensuring that the compound reaches its site of action.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with HIF PHD, inhibiting its activity and stabilizing HIFs. The stabilized HIFs then translocate to the nucleus, where they activate the transcription of target genes . This localization is critical for the compound’s function in regulating hypoxia response and gene expression.

Properties

IUPAC Name

8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-19-15(22)17(18-16(19)23)4-6-20(7-5-17)14(21)11-8-12(24-2)10-13(9-11)25-3/h8-10H,4-7H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIULNDYYEUUEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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